D-[1-13C]Tagatose
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Overview
Description
D-[1-13C]Tagatose: is a rare, naturally occurring monosaccharide that is an epimer of D-fructose at the C-4 position. It is a ketohexose with the molecular formula C6H12O6. This compound is a low-calorie sweetener with approximately 92% of the sweetness of sucrose but only one-third of the calories. It is found in small quantities in dairy products such as cheese, yogurt, and hot cocoa .
Mechanism of Action
Target of Action
D-[1-13C]Tagatose primarily targets enzymes involved in sugar metabolism, such as β-glucosidase, fructokinase, and phosphomannose isomerase . These enzymes play a crucial role in the metabolism of sugars, which are essential for the growth and development of various organisms .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It negatively affects the growth of certain organisms by inhibiting key enzymes of sugar metabolism . For instance, it inhibits β-glucosidase in Phytophthora infestans, and fructokinase and phosphomannose isomerase in Hyaloperonospora arabidopsidis .
Biochemical Pathways
The inhibition of these enzymes by this compound affects the metabolic pathways of sugars. The steps in the metabolism of tagatose are identical to those for fructose, but tagatose is incompletely absorbed . Only 15-20 percent of tagatose is absorbed in the small intestine . The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids .
Pharmacokinetics
In terms of ADME properties, only 15-20 percent of tagatose is absorbed in the small intestine . The unabsorbed tagatose is fermented in the colon by indigenous microflora . This incomplete absorption suggests that tagatose may act by attenuating glucose absorption in the intestine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in cellular oxidative stress and an inhibition of the growth of certain bacteria by affecting glycolysis and its downstream metabolism . It also has the potential to improve the lipid profile, constituting an alternative for diabetes mellitus and obesity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its inhibitory effects are reversible, and the growth of certain organisms, such as P. infestans, can be restored in the absence of D-tagatose . This suggests that the presence and concentration of D-tagatose in the environment can directly influence its efficacy.
Biochemical Analysis
Biochemical Properties
D-[1-13C]Tagatose is recognized by the enzyme D-tagatose 3-epimerase from Sinorhizobium sp., which catalyzes the conversion of D-tagatose to D-sorbose . It also recognizes D-fructose as a substrate for D-allulose production .
Cellular Effects
As a low-calorie sugar, it may influence cell function by providing a source of energy that is less readily metabolized than other sugars .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme D-tagatose 3-epimerase . This enzyme catalyzes the conversion of D-tagatose to D-sorbose, and also recognizes D-fructose as a substrate for D-allulose production .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by D-tagatose 3-epimerase . This enzyme converts D-tagatose to D-sorbose and also recognizes D-fructose as a substrate for D-allulose production .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[1-13C]Tagatose can be synthesized from D-galactose through a biocatalytic isomerization process. This process involves the use of enzymes such as L-arabinose isomerase, which catalyzes the conversion of D-galactose to D-tagatose under mild reaction conditions . The reaction typically occurs at a pH range of 2-7 and a temperature of around 134°C .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, including whole cells and isolated enzymes, to achieve high efficiency and environmental friendliness. The biocatalytic process minimizes by-products and pollution, making it a preferred method over traditional chemical synthesis . Additionally, spray-drying techniques have been developed to produce D-tagatose in a more cost-effective manner .
Chemical Reactions Analysis
Types of Reactions: D-[1-13C]Tagatose undergoes various chemical reactions, including oxidation, reduction, and isomerization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Isomerization: The isomerization of D-galactose to this compound is catalyzed by L-arabinose isomerase under mild conditions.
Major Products:
Oxidation: Oxidation of this compound can produce D-tagatose-1-phosphate.
Reduction: Reduction can yield sugar alcohols such as D-tagatitol.
Isomerization: The primary product of isomerization is this compound itself.
Scientific Research Applications
D-[1-13C]Tagatose has a wide range of scientific research applications:
Comparison with Similar Compounds
D-[1-13C]Tagatose is unique compared to other similar compounds due to its low-calorie content and health benefits. Similar compounds include:
D-fructose: An isomer of D-tagatose with similar sweetness but higher caloric content.
D-galactose: The precursor for the synthesis of D-tagatose.
D-glucose: A common monosaccharide with higher caloric content and different metabolic effects.
This compound stands out due to its low-calorie nature and potential health benefits, making it a valuable alternative to traditional sugars .
Biological Activity
D-[1-13C]Tagatose is a rare sugar that has garnered attention due to its unique biological properties and potential health benefits. This article explores its biological activity, including its effects on metabolic processes, gut microbiota, and implications for conditions such as diabetes and oral health.
Overview of D-Tagatose
D-Tagatose is a ketohexose sugar that is structurally similar to fructose but is metabolized differently in the body. It is recognized for its low caloric content and sweetening properties, making it an attractive alternative sweetener. The isotopic labeling with carbon-13 allows for tracking its metabolic pathways in research studies.
Metabolism and Absorption
Studies have shown that D-tagatose undergoes absorption primarily in the small intestine, with varying absorption rates across different species. In humans, approximately 78% of ingested D-tagatose is absorbed, while lower absorption rates of about 20% have been reported in rats and 26% in pigs . The metabolic pathway involves conversion to D-tagatose-1-phosphate, which plays a crucial role in energy metabolism by promoting glycogen synthesis and inhibiting glycogenolysis .
Table 1: Absorption Rates of D-Tagatose
Species | Absorption Rate |
---|---|
Humans | 78% |
Pigs | 26% |
Rats | 20% |
Effects on Glycaemic Control
D-Tagatose has been studied for its potential role in managing blood glucose levels. Clinical trials indicate that it can significantly reduce HbA1c levels in type 2 diabetes patients when administered at doses of 15 g three times daily over several months . The mechanism behind this effect may involve the competitive inhibition of hepatic glycogenolysis and promotion of glucose storage as glycogen.
Case Study: Glycaemic Control in Diabetic Patients
A randomized control trial involving 30 type 2 diabetic patients demonstrated that those consuming D-tagatose showed a significant reduction in HbA1c levels compared to a placebo group after two months. The long-term exposure to D-tagatose appeared to enhance its efficacy over time .
Impact on Gut Microbiota
Research indicates that D-tagatose influences gut microbiota composition favorably. In a study involving healthy adults, the consumption of D-tagatose increased the population density of beneficial lactic acid bacteria while decreasing coliform bacteria . The fermentation products from D-tagatose include short-chain fatty acids (SCFAs) such as acetic acid and butyric acid, which are beneficial for gut health.
Table 2: Effects of D-Tagatose on Gut Microbiota
Microbial Group | Change Observed |
---|---|
Lactic Acid Bacteria | Increased |
Coliform Bacteria | Decreased |
Antimicrobial Properties
D-Tagatose exhibits antimicrobial properties, particularly against Streptococcus mutans, a key pathogen involved in dental caries. Studies show that D-tagatose can inhibit the growth and biofilm formation of S. mutans, thereby potentially reducing the risk of dental cavities . The compound interferes with the metabolic activity of this bacterium by reducing the expression of glycosyltransferase enzymes critical for biofilm development.
Safety and Toxicology
Toxicological assessments have indicated that D-tagatose is generally safe for consumption. In animal studies, no adverse effects were observed at doses up to 20 g/kg/day , although some liver enlargement was noted at higher concentrations . Human studies have corroborated its safety profile, with minimal gastrointestinal disturbances reported.
Properties
IUPAC Name |
(3S,4S,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i2+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HMWKXFOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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